Broader Seizure-Component Antagonism
Masuda et al. (1980) classified acetylpheneturide in Group 2—drugs that inhibit all three seizure components (TF, TH, and CL) at relatively dissociated doses—alongside pheneturide and phenobarbital . In the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, acetylpheneturide's antagonism extends across tonic and clonic components, whereas Group 3 agents diphenylhydantoin (phenytoin) and carbamazepine selectively abolish only tonic components (TF and TH), and Group 4 agents (acetazolamide, sulthiame, primidone) exclusively block TH. Although exact ED50 values for acetylpheneturide were not reported in this specific study, the qualitative classification provides a clear differential profile.
| Evidence Dimension | Seizure component antagonism coverage (MES/PTZ mouse) |
|---|---|
| Target Compound Data | Antagonizes TF, TH, and CL at relatively dissociated doses (Group 2) |
| Comparator Or Baseline | Diphenylhydantoin/Carbamazepine: selectively abolish TF and TH only (Group 3); Acetazolamide/Sulthiame: exclusively block TH (Group 4) |
| Quantified Difference | Qualitative classification: Group 2 (broad tonic+clonic) vs Group 3 (tonic-selective) vs Group 4 (TH-only) |
| Conditions | Maximal electroshock and pentylenetetrazol-induced seizures in male mice; tonic forelimb extension (TF), tonic hindlimb extension (TH), clonic convulsion (CL) endpoints |
Why This Matters
For researchers requiring a compound with simultaneous tonic and clonic seizure antagonism in rodent models, acetylpheneturide offers a broader spectrum than phenytoin or carbamazepine, which lack clonic component coverage.
- [1] Masuda Y, Utsui Y, Shiraishi Y, Karasawa T, Yoshida K, Shimizu M. Differential antagonisms of anticonvulsants to various components of maximal seizures induced by electroshock or pentylenetetrazol in mice. J Pharmacobiodyn. 1980 Oct;3(10):526-531. doi:10.1248/bpb1978.3.526. PMID: 7205534. Group 2: phenacemide, dipropylacetate, pheneturide, acetylpheneturide, phenobarbital. Group 3: diphenylhydantoin, carbamazepine. Group 4: acetazolamide, sulthiame, primidone. View Source
